molecular formula C8H6N2O B1359955 4-Cyanobenzamide CAS No. 3034-34-2

4-Cyanobenzamide

Cat. No.: B1359955
CAS No.: 3034-34-2
M. Wt: 146.15 g/mol
InChI Key: FUKWTMJZHKZKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanobenzamide (CAS: 3034-34-2, molecular formula: C₈H₆N₂O) is a benzamide derivative featuring a cyano (-CN) group at the para position of the benzene ring and an amide (-CONH₂) group. Its molecular weight is 146.15 g/mol, with a melting point range of 225–228°C . The compound exhibits unique photophysical properties, such as room-temperature phosphorescence (RTP) and mechanical compliance, depending on its polymorphic forms (Forms I and II) . These properties arise from distinct molecular stacking modes driven by hydrogen bonding and π-π interactions. Applications span material science (e.g., flexible photonic devices) and synthetic chemistry, where it serves as a precursor or intermediate in selective reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with ammonia or an amine under suitable conditions. Another method includes the use of 4-cyanobenzoyl chloride, which reacts with ammonia or an amine to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-cyanobenzoic acid.

    Reduction: Reduction of the cyano group can yield 4-aminobenzamide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the amide group under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-Cyanobenzoic acid.

    Reduction: 4-Aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Materials Science

Mechanical Properties and Phosphorescence

Recent studies have identified two polymorphs of 4-cyanobenzamide, demonstrating distinct mechanical responses and room-temperature phosphorescence (RTP) emissions. These polymorphs are crucial for developing flexible photonic materials. The ability to tune mechanical compliance through molecular stacking modes is significant for applications in flexible electronics and sensors . The research highlights the importance of intermolecular hydrogen bonding in achieving these properties, which could lead to advancements in adaptive materials.

Table 1: Properties of Polymorphs of this compound

PropertyForm IForm II
Mechanical ComplianceHighModerate
RTP EmissionStrongWeak
Hydrogen BondingStrong interactionsWeaker interactions

Medicinal Chemistry

Potential Antimicrobial Activity

This compound and its derivatives have been explored for their antimicrobial properties. A study on pentamidine analogs, which include this compound structures, demonstrated moderate inhibition of Pneumocystis carinii in bioassays. These findings suggest that modifications to the benzamide structure can enhance efficacy while potentially reducing toxicity . This positions this compound as a candidate for further drug development against specific microbial infections.

Case Study: Synthesis and Evaluation of Antimicrobial Activity

  • Objective : To evaluate the antimicrobial efficacy of this compound derivatives.
  • Methodology : A series of derivatives were synthesized and tested against Pneumocystis carinii using established bioassays.
  • Results : Compounds exhibited varying levels of activity, with some showing promise for further development.
  • : The structural diversity of this compound derivatives may lead to novel antimicrobial agents.

Catalysis

Hydration Reactions

This compound has shown potential as a substrate in catalytic hydration reactions, particularly in the synthesis of amides from benzonitriles. A recent study utilized a magnetic mesoporous catalyst to facilitate this reaction, optimizing conditions to achieve high yields of amides. The presence of the cyano group enhances the electrophilicity of the nitrile carbon, promoting reactivity under mild conditions .

Table 2: Catalytic Performance of this compound in Hydration Reactions

Catalyst TypeReaction ConditionsYield (%)
Fe3O4@SiO2@KIT-6@2-ATP@CuIKOH, 70°C, 1-propanol85
Conventional CatalystKOH, Room Temperature60

Mechanism of Action

The mechanism of action of 4-cyanobenzamide involves its interaction with various molecular targets. For instance, it can form hydrogen bonds with proteins or other biomolecules, influencing their structure and function. The cyano group can also participate in electron-withdrawing interactions, affecting the reactivity of the compound .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Compound Substituent(s) Functional Groups Key Structural Features
4-Cyanobenzamide -CN (para), -CONH₂ (para) Cyano, amide Dual electron-withdrawing groups enable unique reactivity and stacking
4-Aminobenzamide -NH₂ (para), -CONH₂ (para) Amino, amide Electron-donating amino group influences basicity and pharmaceutical applications
4-Hydroxybenzamide -OH (para), -CONH₂ (para) Hydroxyl, amide Hydrogen-bonding capacity enhances solubility and acidity
4-Chlorobenzamide -Cl (para), -CONH₂ (para) Chloro, amide Electron-withdrawing chloro group affects reactivity in substitution reactions

Physical and Spectral Properties

  • This compound: Melting point: 225–228°C . IR peaks: 3,265 cm⁻¹ (N-H stretch), 1,621 cm⁻¹ (C=O stretch), 1,547 cm⁻¹ (C≡N stretch) . Polymorphs: Form I (elastic, multicolor RTP) and Form II (brittle, orange RTP) due to H-aggregation and π-stacking differences .
  • 4-Hydroxybenzamide: CAS: 619-57-8, molecular formula: C₇H₇NO₂. Hydroxyl group increases acidity (pKa ~8–10) compared to this compound .
  • 4-Aminobenzamide: Amino group enhances basicity (proton affinity ~880 kJ/mol) and participates in hydrogen bonding .

Selective Reduction:

  • This compound: In Mn-catalyzed reactions, the amide group is selectively reduced to a nitrile, leaving the existing -CN group intact . Example: Conversion to benzonitrile derivatives under silylative dehydration .
  • 4-Aminobenzamide: The amino group is prone to electrophilic substitution, making it a precursor for azo dyes or pharmaceutical intermediates .

Acid-Base Behavior:

  • This compound: The cyano group lowers the pKa of the amide proton (experimental IR data shows tautomerization and azanion formation under basic conditions) .
  • 4-Hydroxybenzamide: The hydroxyl group (pKa ~10) deprotonates readily, forming a phenolate ion that stabilizes via resonance .

Biological Activity

4-Cyanobenzamide (C8H6N2O) is an organic compound with notable biological activity. It has been the subject of various studies focusing on its pharmacological properties, particularly in relation to central nervous system (CNS) disorders and its interactions with sigma receptors.

Sigma Receptor Interaction

This compound has shown significant affinity for sigma receptors, specifically sigma-1 (S1R) and sigma-2 (S2R). A study synthesized a series of benzamide derivatives, including this compound, and evaluated their binding affinities. The results indicated that this compound exhibited a Ki value ranging from 1.2 to 3.6 nM for S1R, demonstrating high potency. In contrast, its selectivity for S2R was lower, with Ki values reaching up to 1400 nM. This selectivity index indicates a favorable profile for potential therapeutic applications in CNS disorders .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound was assessed using SY5Y neuroblastoma cells. The compound displayed minimal cytotoxic effects across a range of concentrations, suggesting a favorable safety profile for further pharmacological investigations. The selectivity index calculated from the IC50 values indicated that the compound has a significant therapeutic window, making it a candidate for further development in treating CNS-related conditions .

Structural and Spectral Analysis

Research has also focused on the structural properties of this compound and its derivatives. A study utilized infrared (IR) spectroscopy to analyze the structural changes upon conversion into azanions. The findings revealed a notable decrease in carbonyl stretching frequencies, which correlated with changes in the electronic structure of the molecule. This analysis provided insights into the reactivity and potential biological implications of this compound derivatives .

Table: Biological Activity of this compound Derivatives

CompoundKi (nM) S1RKi (nM) S2RIC50 (SY5Y)Selectivity Index
This compound1.2 - 3.6Up to 1400Not specifiedHigh
Other DerivativesVariesVariesNot specifiedVaries

Case Study: CNS Pharmacology

In a pharmacological evaluation involving various benzamide derivatives, including this compound, researchers found that specific modifications to the benzamide scaffold enhanced receptor affinity and selectivity. Compounds with halogen substitutions at the para position showed improved binding characteristics, indicating that structural modifications can significantly influence biological activity .

Mechanistic Insights

The mechanism of action for compounds like this compound often involves modulation of sigma receptors, which are implicated in various neurobiological processes. The ability of these compounds to selectively engage with S1R suggests potential roles in neuroprotection and modulation of pain pathways, warranting further investigation into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyanobenzamide to ensure high yield and purity?

  • Methodological Answer : Begin with a Friedel-Crafts acylation or nucleophilic substitution on benzamide derivatives. Use SciFinder or Reaxys to cross-reference reported procedures and verify reaction conditions (e.g., solvent, catalyst, temperature). For purity, employ column chromatography and confirm via HPLC (≥95% purity threshold) . Monitor intermediates using TLC and characterize final products with 1H^1H-NMR and FT-IR (e.g., C≡N stretch at ~2230 cm1^{-1}) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent stability assays in buffered solutions (pH 2–12) at 25°C and 37°C. Use UV-Vis spectroscopy to track absorbance changes (e.g., λmax shifts indicating tautomerization) and HPLC to quantify degradation products. Compare results with computational models (DFT) to predict protonation states and tautomeric equilibria .

Q. What spectroscopic techniques are critical for distinguishing this compound from its analogs?

  • Methodological Answer : Combine 13C^{13}C-NMR to identify the cyano group (δ ~115–120 ppm) and aromatic carbons. Use mass spectrometry (ESI-MS) for exact mass confirmation (MW: 146.15 g/mol). IR spectroscopy can differentiate C≡N stretches from amide C=O bands (1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How do tautomerization and electronic effects influence the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Perform kinetic studies under controlled conditions (e.g., Pd-catalyzed cross-coupling) to assess reaction rates. Use DFT calculations (Gaussian 09) to model electron density maps and frontier molecular orbitals (HOMO/LUMO). Compare experimental yields with computational predictions to identify dominant tautomers .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Systematically replicate prior studies while controlling variables (e.g., cell lines, solvent purity). Apply statistical meta-analysis to identify outliers. Use molecular docking (AutoDock Vina) to validate binding affinities against target proteins (e.g., kinases) and correlate with in vitro IC50 values .

Q. How can researchers design experiments to probe this compound’s role as a hydrogen-bond acceptor in crystal engineering?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: DMSO/EtOH) and analyze via X-ray diffraction. Compare packing motifs with related benzamides (e.g., 4-Bromo-N-phenylbenzamide ). Quantify hydrogen-bond distances (Å) and angles using Mercury software.

Q. Experimental Design & Data Analysis

Q. What controls are essential when evaluating this compound’s thermal stability for material science applications?

  • Methodological Answer : Use TGA/DSC to monitor decomposition temperatures (Td). Include inert atmosphere (N2) to prevent oxidation. Replicate trials (n=5) to calculate mean Td ± SD. Cross-validate with computational thermogravimetric simulations (e.g., COSMO-RS) .

Q. How should researchers address variability in biological assay data involving this compound?

  • Methodological Answer : Standardize assay protocols (e.g., MTT for cytotoxicity) across labs. Include positive/negative controls (e.g., cisplatin for cytotoxicity). Use ANOVA to assess inter-lab variability and establish confidence intervals (95%). Report raw data in appendices for transparency .

Properties

IUPAC Name

4-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKWTMJZHKZKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184424
Record name p-Cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-34-2
Record name 4-Cyanobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cyanobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-CYANOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P9UG7V78S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The nitrile hydratase activity was measured as follows. The cells (about 1 g by wet mass) were added to a reaction solution obtained by suspending from 1 to 10 mass % of terephthalonitrile (TPN) as a substrate in 10 ml of 20 mM phosphate buffer solution (pH: 7.0) and reacted at 30° C. while shaking, and the p-cyanobenzoic acid amide produced in the reaction solution was quantitated by HPLC at fixed intervals. The solid matter was removed from the reaction solution by centrifugation, and the supernatant 100-fold diluted with the eluant was used as the HPLC sample. The amidase activity was measured by using p-cyanobenzamide or benzamide serving as a substrate, performing the reaction under the same conditions as above, and determining the generated p-cyanobenzoic acid or benzoic acid by HPLC.
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

By the reaction in the same manner as in Example 25-i) using 4-cyanobenzoyl chloride (5.30 g) and 28% aqueous ammonia (20 ml), the title compound (3.62 g) was obtained by pale-brown needle crystals.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Terephthalonitrile (128 g) and tert-butanol (2432 g) were placed in a four-neck flask, and the mixture was heated to 80° C. with stirring. To the mixture, a 20% aqueous solution (13.4 g) of sodium hydroxide was added over three hours by use of a tube pump. Liquid chromatographic analysis revealed that the reaction mixture contained 71.5 g of p-cyanobenzamide (yield 49%) and 64 g of terephthalonitrile (conversion 50%). The reaction mixture was cooled to 25° C., neutralized with concentrated sulfuric acid (98% by weight), and heated under reduced pressure so as to concentrate the mixture and to remove tert-butanol (1824 g). After normal pressure was restored, the mixture was cooled to 25° C., and water (540 g) was added thereto. Subsequently, an aqueous solution (887.5 g) of sodium hypochlorite (effective chlorine 12%) was added to the reaction mixture over six hours while a 50% aqueous solution of sulfuric acid was added so as to maintain the pH of the mixture at 5-6. Liquid chromatographic analysis revealed that the reaction mixture contained 69.1 g of crude p-cyanobenzoic acid (yield 47%) and terephthalonitrile (64 g). Subsequently, the residual solvent (1090 g) was removed from the reaction mixture through distillation under reduced pressure. To the resultant mixture, a 48% aqueous solution of sodium hydroxide was added to thereby adjust the pH to 8, and the terephthalonitrile precipitated (60.2 g) was recovered through filtration. To the filtrate, concentrated sulfuric acid was added so as to adjust the pH to 3.0 and precipitate p-cyanobenzoic acid from its salt. The precipitate was dissolved by adding methanol (309 g) with heat, and the solution was cooled for crystallization, to thereby obtain 60.0 g of p-cyanobenzoic acid having a purity of 98% (yield 40%).
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
2432 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Yield
49%

Synthesis routes and methods IV

Procedure details

Isophthalonitrile (128 g) and ethanol (1700 g) were placed in a four-neck flask, and the mixture was heated to 78° C. with stirring. To the mixture, a 20% aqueous solution (10 g) of sodium hydroxide was added over three hours by use of a tube pump. Liquid chromatographic analysis revealed that the reaction mixture contained 100.7 g of p-cyanobenzamide (yield 69%) and 38.4 g of terephthalonitrile (conversion 70%). The reaction mixture was cooled to 25° C., neutralized with concentrated sulfuric acid, and heated under reduced pressure so as to concentrate the mixture and to remove ethanol (1275 g). After normal pressure was restored, the mixture was cooled to 25° C., and water (720 g) was added thereto. Subsequently, an aqueous solution (887.5 g) of sodium hypochlorite (effective chlorine 12%) was added to the reaction mixture over six hours while a 50% aqueous solution of sulfuric acid was added so as to maintain the pH of the mixture at 5-6. Liquid chromatographic analysis revealed that the reaction mixture contained 100.0 g of crude p-cyanobenzoic acid (yield 68%) and terephthalonitrile (38 g). Subsequently, the residual solvent (1090 g) was removed from the reaction mixture through distillation under reduced pressure. To the resultant mixture, a 48% aqueous solution of sodium hydroxide was added to thereby adjust the pH to 8, and precipitated terephthalonitrile (36 g) was recovered through filtration. To the filtrate, concentrated sulfuric acid was added so as to adjust the pH to 3.0 and precipitate p-cyanobenzoic acid from its salt. The precipitate was dissolved by adding ethanol (309 g) with heat, and the solution was cooled for crystallization, to thereby obtain 90.6 g of m-cyanobenzoic acid having a purity of 99% (yield 61%).
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
1700 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.4 g
Type
reactant
Reaction Step Three
Yield
69%

Synthesis routes and methods V

Procedure details

Terephthalonitrile (12.8 g, 0.1 mol) and ethanol (170.1 g) were mixed, and the resultant mixture was heated to 30° C. with stirring. To the mixture, a 20% aqueous solution of sodium hydroxide (10 g) was added over six hours. Liquid chromatographic analysis revealed the reaction mixture contained 9.8 g of p-cyanobenzamide (yield 67%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
170.1 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Cyanobenzamide
4-Cyanobenzamide
4-Cyanobenzamide
4-Cyanobenzamide
4-Cyanobenzamide
4-Cyanobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.